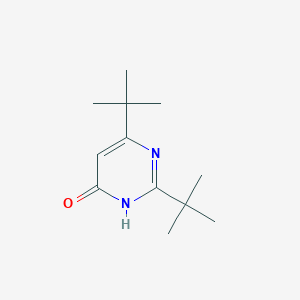
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one
概要
説明
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is an organic compound with the molecular formula C12H20N2O. It is a derivative of pyrimidine, where two tert-butyl groups are attached at the 2 and 6 positions, and a hydroxyl group is attached at the 4 position. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its chemical reactivity and interactions.
科学的研究の応用
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Safety and Hazards
作用機序
Target of Action
The primary target of 2,6-Di-tert-butylpyrimidin-4-ol (hereafter referred to as the compound) is amide bonds . The compound acts as an alternative amide activation system for the direct conversions of secondary and tertiary amides .
Mode of Action
The compound interacts with its targets (amide bonds) through a process known as amide activation . This interaction results in the direct conversions of secondary and tertiary amides . The compound can deliver higher or similar yields compared with pyridine derivatives .
Biochemical Pathways
The compound affects the amide conversion pathways . It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates . The downstream effects of these conversions are yet to be fully understood and may vary depending on the specific context of the biochemical reaction.
Pharmacokinetics
The compound is described as a colorless, oily liquid , which suggests it may have good lipid solubility, potentially influencing its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the transformation of amide bonds . This transformation can lead to the production of new compounds, depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to air and light , which suggests that its stability and efficacy might be compromised in environments with high exposure to these elements.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize side reactions and facilitate easy separation of the product.
化学反応の分析
Types of Reactions
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: 2,6-Di-tert-butylpyrimidin-4-one.
Reduction: 2,6-Di-tert-butylpyrimidin-4-amine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butylpyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at the 4 position.
2,6-Di-tert-butyl-4-methylpyridine: Similar structure with a methyl group at the 4 position instead of a hydroxyl group.
Uniqueness
2,6-Di-tert-butyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both tert-butyl groups and a hydroxyl group, which provide a combination of steric hindrance and hydrogen bonding capability. This makes it a versatile compound for various chemical and biological applications.
特性
IUPAC Name |
2,4-ditert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-11(2,3)8-7-9(15)14-10(13-8)12(4,5)6/h7H,1-6H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLGMNBLXLMEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356480 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69050-79-9 | |
| Record name | 2,6-di-tert-butyl-3,4-dihydropyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]heptanoic acid](/img/structure/B1417456.png)
![6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1417457.png)
![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)
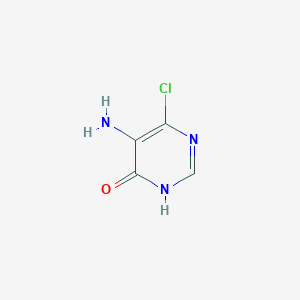
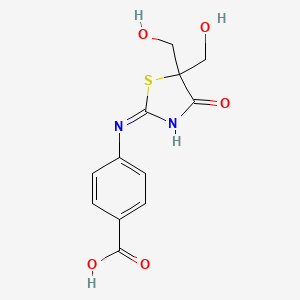

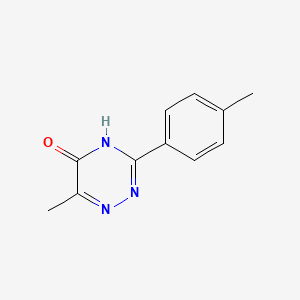
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1417474.png)
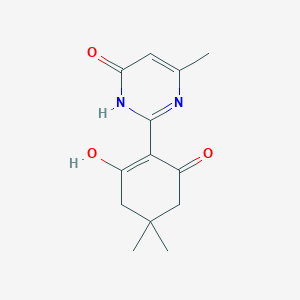
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
